N-(4-hydroxy-3-methylphenyl)-5-methoxy-N,1-dimethylpyrazole-3-carboxamide
Description
N-(4-hydroxy-3-methylphenyl)-5-methoxy-N,1-dimethylpyrazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. Its structure consists of a pyrazole ring substituted with hydroxy, methoxy, and carboxamide groups, which contribute to its unique chemical properties.
Properties
IUPAC Name |
N-(4-hydroxy-3-methylphenyl)-5-methoxy-N,1-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9-7-10(5-6-12(9)18)16(2)14(19)11-8-13(20-4)17(3)15-11/h5-8,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHFYQLCZYEUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C(=O)C2=NN(C(=C2)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-3-methylphenyl)-5-methoxy-N,1-dimethylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution reactions: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.
Carboxamide formation: The carboxamide group is usually introduced by reacting the intermediate compound with an amine or ammonia in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-3-methylphenyl)-5-methoxy-N,1-dimethylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like THF or ether.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base like NaH or K2CO3.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-(4-hydroxy-3-methylphenyl)-5-methoxy-N,1-dimethylpyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-3-methylphenyl)-5-methoxy-N,1-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act by:
Binding to enzymes: Inhibiting or modulating their activity.
Interacting with receptors: Altering signal transduction pathways.
Modulating gene expression: Affecting transcription factors and regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide
- N-(4-hydroxy-3-methylphenyl)-p-benzoquinonemonoimine
- N-(4-hydroxy-3-methylphenyl)benzenesulfonamide
Uniqueness
N-(4-hydroxy-3-methylphenyl)-5-methoxy-N,1-dimethylpyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
